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1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Kinase inhibitor design Pyrazolopyrimidine SAR Steric parameter differentiation

SAR studies often miss selectivity cliffs because common N1-phenyl or N1-benzyl probes lack steric bulk. This compound solves that with a unique 2-methylphenyl substituent (Es ≈ -1.24 vs. -0.55 for N1-phenyl), enabling robust steric tolerance profiling in kinase ATP pockets. - Serves as a differentiated tool for antiviral lead optimization, building on scaffolds with reported IC50 values as low as 0.089 µM against Coxsackievirus B3. - Higher cLogP (~3.8) improves membrane partitioning over benzyl/phenyl congeners, making it ideal for intracellular target engagement studies. - Available as a custom-synthesis research chemical with batch-specific QC documentation.

Molecular Formula C22H22N6
Molecular Weight 370.46
CAS No. 946272-89-5
Cat. No. B2687104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS946272-89-5
Molecular FormulaC22H22N6
Molecular Weight370.46
Structural Identifiers
SMILESCC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C22H22N6/c1-17-7-5-6-10-20(17)28-22-19(15-25-28)21(23-16-24-22)27-13-11-26(12-14-27)18-8-3-2-4-9-18/h2-10,15-16H,11-14H2,1H3
InChIKeyBVFRBFQNWGBGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 946272-89-5) – Compound Identity, Scaffold Class & Procurement Context


The compound 1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 946272-89-5, molecular formula C22H22N6, molecular weight 370.46 g/mol) belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged kinase‑directed scaffold [1]. It features a 4‑(4‑phenylpiperazin‑1‑yl) substituent and an N1‑(2‑methylphenyl) group, a substitution pattern that distinguishes it from the more common N1‑phenyl and N1‑benzyl analogues [2].

Kinase-directed scaffold based on pyrazolo[3,4-d]pyrimidine core
N1-(2-methylphenyl) substituent provides steric differentiation from N1-phenyl/benzyl analogues
Suitable for kinase selectivity profiling and steric tolerance studies

1-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine – Why In‑Class Substitution Is Not Straightforward


Although multiple pyrazolo[3,4-d]pyrimidines with 4‑phenylpiperazine exist, subtle changes at the N1 position can drastically alter target engagement. For example, the N1‑benzyl analogue (CID 8056641) displays only moderate GPR55 antagonism (IC50 29.1 µM) [1], while other N1‑aryl variants in the enterovirus series shift antiviral IC50 values by >100‑fold [2]. The 2‑methylphenyl group in the target compound introduces both steric hindrance and altered electron density that are absent in the N1‑phenyl and N1‑benzyl congeners, making activity extrapolation unreliable without direct comparative data.

N1-benzyl analogue (CID 8056641) exhibits only moderate GPR55 antagonism (IC50 29.1 µM); activity extrapolation to the target compound is unreliable without head-to-head data.
N1-aryl variants in the enterovirus series can shift antiviral IC50 by >100-fold; the 2-methylphenyl group may not follow SAR trends of other N1 substituents.
Steric and electronic differences introduced by 2-methylphenyl may alter kinase ATP-pocket engagement compared to unsubstituted N1-phenyl or N1-benzyl congeners.

1-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine – Quantitative Differentiation Evidence Against Closest Analogues


N1 Substituent Steric Bulk Differentiates Target Compound from N1‑Phenyl Analogue (CAS 393845‑64‑2)

The target compound’s N1‑(2‑methylphenyl) group introduces a calculated Taft steric parameter (Es) of approximately –1.24 versus –0.55 for the N1‑phenyl analogue (CAS 393845‑64‑2), a 2.3‑fold increase in steric demand that restricts accessible binding conformations [1]. In the related enterovirus series, replacing an N1‑phenyl with an N1‑(2‑methylphenyl) moiety shifted antiviral IC50 from 0.35 µM to 0.089 µM against coxsackievirus B3, a 3.9‑fold potency improvement attributed to better hydrophobic pocket occupancy [2]. While direct data for the target compound in the same assay are unavailable, the steric and electronic trends support a distinct binding profile.

N1 Steric Demand
Class-level inference
2-Methylphenyl Es ≈ –1.24 vs phenyl Es ≈ –0.55
2.3-fold increase; antiviral IC50 shift 3.9-fold (analogous scaffold)
Supports steric selectivity profiling in kinase ATP pockets
Data derived from enterovirus series; direct target compound data not available
Kinase inhibitor design Pyrazolopyrimidine SAR Steric parameter differentiation

Lipophilicity (cLogP) Comparison Against N1‑Benzyl and N1‑Phenyl Congeners

The target compound (C22H22N6) has a calculated partition coefficient (cLogP) of approximately 3.8, compared to cLogP ~3.4 for the N1‑phenyl analogue (C21H20N6, CAS 393845‑64‑2) and cLogP ~3.6 for the N1‑benzyl analogue (C22H22N6, CID 8056641) . The higher lipophilicity of the target compound, driven by the 2‑methyl group, is expected to enhance membrane permeability but may also increase plasma protein binding, a trade‑off that must be considered in cellular assay design.

Lipophilicity
Cross-study comparable
cLogP ≈ 3.8 (target) vs 3.4 (N1-phenyl) & 3.6 (N1-benzyl)
+0.4 log units vs phenyl analogue
May influence membrane permeability and intracellular assay design
Calculated; experimental logP not available
Lipophilicity Drug-likeness Pyrazolopyrimidine optimization

GPR55 Target Engagement Baseline from Closest Available Analog

The nearest analogue with publicly available bioactivity data, 1‑benzyl‑4‑(4‑phenylpiperazin‑1‑yl)pyrazolo[3,4-d]pyrimidine (CID 8056641), exhibited an IC50 of 29,100 nM (29.1 µM) against the GPR55 receptor in an image‑based β‑arrestin recruitment assay [1]. This provides a quantitative baseline; the target compound’s 2‑methylphenyl group may either improve or diminish GPR55 activity. Direct head‑to‑head data for the target compound are not yet publicly available.

GPR55 Baseline
Supporting evidence
Nearest analogue (CID 8056641) IC50 = 29,100 nM
Target compound activity not yet reported
Anchors series in GPCR space; profiling needed for target compound
β-arrestin assay, HEK293 cells
GPR55 antagonism GPCR pharmacology Pyrazolopyrimidine selectivity

Pyrazolo[3,4-d]pyrimidine Scaffold Kinase Inhibition Potential vs. Non‑Pyrazolopyrimidine Chemotypes

Pyrazolo[3,4-d]pyrimidines, including the target compound, adopt an ATP‑mimetic binding mode in kinases, with reported IC50 values spanning 2–200 nM against Src family kinases, EGFR, and PKD [1]. In contrast, non‑fused pyrimidine‑piperazine analogues typically exhibit >10‑fold weaker activity (IC50 > 1 µM) against the same panel [2]. The fused pyrazolo ring constrains the geometry of the hinge‑binding motif, pre‑organizing the molecule for kinase pocket complementarity.

Scaffold Kinase Potential
Class-level inference
Pyrazolo[3,4-d]pyrimidine class IC50 range 2–200 nM vs non-fused analogues >1,000 nM
Reported >10-fold class-level difference
Supports scaffold selection for nanomolar kinase engagement studies
Target-specific kinase profile not reported
Kinase inhibition ATP-competitive inhibitors Scaffold comparison

1-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine – Evidence‑Backed Research & Industrial Application Scenarios


Kinase Selectivity Profiling Campaigns

The target compound’s 2‑methylphenyl substituent, with its distinct steric footprint (Es ≈ –1.24 vs. –0.55 for N1‑phenyl), makes it a valuable tool for probing steric tolerance in kinase ATP pockets [1]. When included in a panel of N1‑aryl variants, it can reveal selectivity cliffs that are invisible with the N1‑phenyl or N1‑benzyl analogues alone.

Antiviral Research Targeting Enterovirus Replication

Based on SAR from the Chern et al. (2004) series, N1‑(2‑methylphenyl) pyrazolo[3,4-d]pyrimidines achieved IC50 values as low as 0.089 µM against Coxsackievirus B3 [2]. The target compound can serve as a starting point for antiviral lead optimization, particularly when differentiated antiviral profiles against enterovirus strains are sought.

GPCR Antagonist Screening Libraries

With the closest benzyl analogue showing GPR55 IC50 of 29.1 µM [3], the target compound offers a structurally distinct entry for GPCR antagonist screening. Its higher cLogP (~3.8) may improve membrane partitioning and intracellular target access compared to the benzyl and phenyl congeners.

Chemical Biology Probe Development for Kinase‑Dependent Pathways

The pyrazolo[3,4-d]pyrimidine scaffold is known to deliver nanomolar kinase inhibition (class range 2–200 nM) [4]. The target compound, with its unique N1‑substitution, can be used to design affinity probes or PROTAC precursors where linker attachment at the N1‑phenyl ring is desired without perturbing the 4‑phenylpiperazine pharmacophore.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
N1-aryl steric probe capability
ATP-pocket steric tolerance and selectivity cliff identification
Antiviral lead optimization
N1-(2-methylphenyl) antiviral SAR context
Enterovirus strain-specific activity and resistance profiling
GPCR antagonist screening
Elevated cLogP for membrane partitioning
Intracellular target access and GPCR selectivity assessment
Chemical biology probe development
Pyrazolopyrimidine kinase scaffold with unique N1 handle
Linker attachment compatibility and kinome-wide selectivity profiling
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